3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide 3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
Brand Name: Vulcanchem
CAS No.: 791789-28-1
VCID: VC0464963
InChI: InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+
SMILES: CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36g/mol

3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide

CAS No.: 791789-28-1

Main Products

VCID: VC0464963

Molecular Formula: C13H17N3O2S

Molecular Weight: 279.36g/mol

3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide - 791789-28-1

CAS No. 791789-28-1
Product Name 3-(2-Furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
Molecular Formula C13H17N3O2S
Molecular Weight 279.36g/mol
IUPAC Name (E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide
Standard InChI InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+
Standard InChIKey KJTIWBUFDTYUOM-SNAWJCMRSA-N
Isomeric SMILES CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2
SMILES CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
Canonical SMILES CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
PubChem Compound 1226492
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator